2,4-Dibromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRONKIISXPXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356453 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-40-0 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dibromoquinoline chemical properties and structure

An In-Depth Technical Guide to 2,4-Dibromoquinoline: Structure, Properties, and Synthetic Utility

Abstract

This compound is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its unique electronic structure, characterized by two reactive bromine substituents on the electron-deficient quinoline core, renders it an exceptionally versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, it offers practical, field-proven experimental protocols for its synthesis and subsequent functionalization, discusses its applications in medicinal chemistry, and outlines critical safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this important synthetic intermediate.

Molecular Structure and Identification

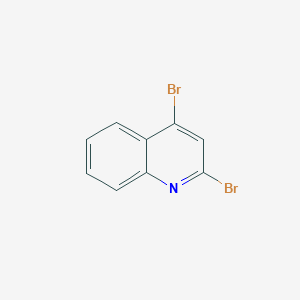

The foundational element of this compound's utility is its molecular architecture. The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The key functional features are the two bromine atoms substituted at the C2 and C4 positions of the pyridine portion of the ring. These positions are inherently electron-poor due to the electron-withdrawing effect of the ring nitrogen, a feature that dictates the compound's primary mode of reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 20151-40-0 | [2][3][4] |

| Molecular Formula | C₉H₅Br₂N | [2][3] |

| Molecular Weight | 286.95 g/mol | [2][5][3] |

| InChIKey | CYRONKIISXPXER-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | [1] |

| MDL Number | MFCD00837761 |[3][6] |

Physicochemical Properties

The physical properties of this compound are consistent with a solid, poly-halogenated aromatic compound. Proper storage is critical to maintain its purity and integrity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, light yellow to orange | [2][6] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 344.3 ± 22.0 °C (Predicted) | [2] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.12 ± 0.50 (Predicted) | [2] |

| Purity | Typically ≥95-97% | [5][3][6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[2][6][7] |

The compound's low pKa indicates that the quinoline nitrogen is very weakly basic, a direct result of the strong electron-withdrawing effects of the two bromine atoms. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as DMF and DMSO, which are often the solvents of choice for its subsequent reactions.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The C2 and C4 positions on the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a consequence of the pyridine nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

The causality behind this reactivity is clear: the electronegative nitrogen atom polarizes the ring system, making the C2 and C4 positions electrophilic. The bromine atoms serve as excellent leaving groups, facilitating displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the sequential and regioselective introduction of new functional groups, making it a powerful scaffold for building molecular diversity.

Caption: Reactivity workflow of this compound.

Synthesis and Experimental Protocols

A standard and reliable method for synthesizing this compound involves the bromination of 2,4-dihydroxyquinoline (also known as quinoline-2,4-dione), which exists in tautomeric equilibrium with its keto-enol forms. The dihydroxy precursor is readily accessible and serves as a cost-effective starting material.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a potent brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), to convert the hydroxyl/keto groups of the precursor into bromo substituents. The reaction is driven by the formation of stable phosphorus-oxygen bonds. Performing the reaction at elevated temperatures ensures the reaction goes to completion.

Methodology:

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,4-dihydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a gentle stream of nitrogen. The reaction is exothermic and may release HBr gas; ensure the setup is in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POBr₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The crude product will precipitate as a solid. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light-yellow solid.

Protocol 2: Nucleophilic Substitution with an Amine

Causality: This protocol demonstrates the displacement of one of the bromine atoms. The C4 position is often more reactive towards nucleophilic attack than the C2 position under certain conditions, although mixtures can occur. The choice of a polar aprotic solvent like DMF facilitates the SₙAr mechanism, and the base is required to deprotonate the amine nucleophile or neutralize the HBr byproduct.

Methodology:

-

Setup: To a sealed vial, add this compound (1.0 eq), a primary or secondary amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water. The product will often precipitate and can be collected by filtration. Alternatively, extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the desired 4-amino-2-bromoquinoline product.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Quinoline derivatives are a well-established class of compounds with a vast range of pharmacological activities.[8] The ability to functionalize the C2 and C4 positions allows for the systematic exploration of chemical space to optimize biological activity.

-

Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by mechanisms such as DNA binding and enzyme inhibition.[8] Brominated quinolines, in particular, have been investigated as precursors to novel therapeutics.[9] The introduction of various substituents at the C2 and C4 positions can significantly influence the compound's potency and selectivity against different cancer cell lines.[8][9]

-

Antibacterial and Antiviral Agents: The quinoline core is present in several antibacterial drugs. By using this compound as a starting point, novel analogues can be synthesized to combat drug-resistant bacterial strains.

-

Materials Science: Functionalized quinolines can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. Its toxicological profile necessitates the use of stringent safety measures to prevent exposure.

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Signal Word | Danger | [6] | |

| Pictograms | Corrosion, Skull and Crossbones | [6] | |

| Hazard Statements | H301 | Toxic if swallowed | [1][6] |

| H315 | Causes skin irritation | [1][6] | |

| H318 | Causes serious eye damage | [1][6] | |

| H335 | May cause respiratory irritation | [1][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6][10] |

| P270 | Do not eat, drink or smoke when using this product | [10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][10] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |

| | P405 | Store locked up |[10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.[10]

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Hygiene: Avoid all personal contact.[12] Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands thoroughly after handling.[10][12]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

On Skin: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[10]

-

In Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).[2][6] Store locked up.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

References

-

This compound | C9H5Br2N | CID 824608 - PubChem, NIH. [Link]

-

CAS NO. 20151-40-0 | this compound - Local Pharma Guide. [Link]

-

2,4-Dibromoanisole Safety Data Sheet - CPAChem. [Link]

-

This compound (C9H5Br2N) - PubChemLite. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC, NIH. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

-

2,4-Dibromo-quinoline Information - Chemcia Scientific, LLC. [Link]

-

CAS 20151-40-0 | this compound - Alchem.Pharmtech. [Link]

Sources

- 1. This compound | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 20151-40-0 [m.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. 2,4-Dibromo-quinoline-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 20151-40-0 [sigmaaldrich.com]

- 7. 20151-40-0|this compound|BLD Pharm [bldpharm.com]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,4-Dibromoquinoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-dibromoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the creation of novel therapeutic agents.

Core Chemical Identity

This compound is a halogenated aromatic heterocyclic compound. The presence of two bromine atoms on the quinoline scaffold, particularly at the electron-deficient C2 and C4 positions, imparts unique reactivity, making it a valuable and versatile intermediate in organic synthesis.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 20151-40-0 | [1][2] |

| Molecular Formula | C₉H₅Br₂N | [1][2] |

| Molecular Weight | 286.95 g/mol | [1][2] |

| Appearance | Light yellow to orange solid | [1] |

| Melting Point | 92-94 °C | |

| Purity | Typically ≥96% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| GHS Hazard Codes | H301, H315, H318, H335 | [1] |

| Signal Word | Danger | [1] |

This compound is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. It is also classified as a dangerous good for transport and must be handled with appropriate personal protective equipment in a well-ventilated area.[1][2]

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the bromination of quinoline-2,4-dione (also known as 2,4-dihydroxyquinoline), which exists in tautomeric equilibrium with its diketo form. This precursor is readily available and can be prepared from anilines and malonic esters. The conversion to the dibromo derivative is typically achieved using a strong brominating agent like phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis from Quinoline-2,4-dione

This protocol is adapted from a similar, well-established procedure for the synthesis of 2,4-dibromopyridine from the corresponding dihydroxy-pyridine.[3] The causality behind this choice of reagent lies in POBr₃'s ability to act as both a brominating and dehydrating agent, effectively replacing the hydroxyl groups with bromine atoms.

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add quinoline-2,4-dione (1.0 eq).

-

Carefully add phosphorus oxybromide (POBr₃) (3.0-4.0 eq) to the flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.

Step 2: Reaction Execution

-

Heat the reaction mixture to 125-130°C with constant stirring under a nitrogen atmosphere.

-

Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with water and extracting with an organic solvent.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be done with caution.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Step 4: Purification

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two carbon-bromine bonds, which can be selectively functionalized through various cross-coupling reactions. The electronic properties of the quinoline ring system play a crucial role in determining the regioselectivity of these reactions. The nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst.

Studies on the analogous 2,4-dichloroquinoline have shown that the C2 position is generally more reactive towards palladium-catalyzed Sonogashira coupling, likely due to the coordination of the quinoline nitrogen to the palladium catalyst, which facilitates oxidative addition at the adjacent C2-halogen bond.[4] Conversely, the C4 position is often more susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a stepwise and regioselective functionalization of the this compound scaffold.

Regioselective Cross-Coupling Reactions

A common and powerful application of this compound is in sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively substitute one bromine atom, leaving the other for a subsequent transformation. This allows for the synthesis of unsymmetrically 2,4-disubstituted quinolines.

Caption: Sequential functionalization of this compound.

Applications in Drug Development and Medicinal Chemistry

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[5][6] Its ability to interact with various biological targets, including enzymes and receptors, makes it a highly sought-after core for drug design. 2,4-disubstituted quinolines, in particular, have demonstrated a broad spectrum of biological activities.[5][7]

-

Anticancer Activity: Numerous studies have shown that 2,4-disubstituted quinoline derivatives possess potent anticancer properties. For instance, certain N-2-diphenylquinolin-4-carboxamides have been identified as promising anticancer agents.[5] The ability to introduce diverse substituents at the 2 and 4 positions using this compound as a starting material allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines.[8]

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The 2,4-disubstituted quinoline framework is a key feature in several potent antimalarial compounds, such as tafenoquine.[9] this compound serves as an excellent starting point for the synthesis of novel quinoline-based antimalarial agents.

-

Antimicrobial and Antibacterial Agents: The functionalization of the quinoline ring at the 2 and 4 positions has led to the discovery of compounds with significant antibacterial and antifungal activities.[7]

The synthetic utility of this compound lies in its capacity to serve as a versatile platform for generating libraries of 2,4-disubstituted quinolines for high-throughput screening in drug discovery programs.

Spectral Data Interpretation (Predicted)

While a publicly available, citable spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of closely related bromoquinoline derivatives.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the quinoline ring system. The protons on the carbocyclic ring (H5, H6, H7, H8) will likely appear in the aromatic region between 7.5 and 8.5 ppm, exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton at the 3-position (H3) is expected to be a singlet and will likely be the most downfield of the ring protons due to the influence of the adjacent nitrogen and bromine atoms.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbons bearing the bromine atoms (C2 and C4) will be significantly deshielded and their signals will appear downfield. The chemical shifts of the other carbons can be predicted based on established substituent effects in quinoline systems.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its capacity for regioselective functionalization make it an indispensable tool for medicinal chemists. The ability to readily access a diverse array of 2,4-disubstituted quinolines from this single precursor will continue to fuel the discovery of novel therapeutic agents across a wide range of diseases.

References

-

Austin J Anal Pharm Chem. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. 2(4), 1048. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19366. Available from: [Link]

-

Jameel, R., Mahdi, M. S., Mansoor, A. S., & Bahair, H. (2021). Recent progress towards transition metal-catalyzed aniline-aldehyde-alkyne coupling for the synthesis of 2,4-disubstituted quinoline derivatives. Chemical Review and Letters, 4(2), 79-94. Available from: [Link]

-

Maji, B., & Sereda, G. (2014). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 38(1), 259-267. Available from: [Link]

-

Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21360. Available from: [Link]

-

Wang, L., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6592. Available from: [Link]

-

S. A. A. El-Sayed, M. A. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345–19366. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. 5, 33. Available from: [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

Sources

- 1. This compound | 20151-40-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Synthesis and discovery of 2,4-Dibromoquinoline

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dibromoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and significance of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the principal synthetic methodologies, elucidating the chemical rationale behind experimental choices and providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will explore the conversion of 2,4-quinolinediol to the target compound, a robust and widely applicable method, and discuss alternative theoretical pathways. The guide is grounded in authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Quinoline and its derivatives are foundational scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] The introduction of halogen atoms, particularly bromine, at specific positions on the quinoline ring creates highly versatile intermediates. The bromine atoms in this compound serve as excellent leaving groups and reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the strategic and selective introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug development programs.[2]

This compound is a solid, crystalline compound with the molecular formula C₉H₅Br₂N and a molecular weight of approximately 286.95 g/mol .[3][4] Its reactivity is dominated by the two bromine substituents at positions 2 and 4, which are activated towards nucleophilic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20151-40-0 | [3][4][5] |

| Molecular Formula | C₉H₅Br₂N | [3][5] |

| Molecular Weight | 286.95 g/mol | [3][4][5] |

| Physical Form | Solid | |

| InChIKey | CYRONKIISXPXER-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95% | [4][5] |

Core Synthesis Pathway: From 2,4-Quinolinediol

The most reliable and commonly inferred discovery route to this compound proceeds from 2,4-quinolinediol (also known as 2,4-dihydroxyquinoline or 4-hydroxycarbostyril).[6][7] This precursor exists in a tautomeric equilibrium with its keto-enol forms, primarily 4-hydroxyquinolin-2(1H)-one.[8] The conversion to the di-halogenated product is achieved through the use of a strong halogenating agent, which effectively replaces the hydroxyl groups with bromine atoms. A parallel synthesis for the dichloro-analogue using phosphorus oxychloride (POCl₃) is well-documented, providing a strong procedural basis for the dibromination.[9]

Diagram 1: Overall Synthetic Workflow

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. scbt.com [scbt.com]

- 6. Buy 2,4-Quinolinediol | 86-95-3 [smolecule.com]

- 7. 2,4-Quinolinediol [webbook.nist.gov]

- 8. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dibromoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dibromoquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for acquiring and interpreting high-quality spectroscopic data.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol .[1][2] Its structure, featuring a quinoline core substituted with bromine atoms at the 2 and 4 positions, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for downstream applications. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the heterocyclic ring.[3] The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The lone proton on the heterocyclic ring (H-3) will also be in this region, likely as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | s (singlet) | N/A |

| H-5 | 8.0 - 8.3 | d (triplet) | ~7-9 |

| H-6 | 7.4 - 7.7 | t (triplet) | ~7-9 |

| H-7 | 7.6 - 7.9 | t (doublet) | ~7-9 |

| H-8 | 8.1 - 8.4 | d (doublet) | ~7-9 |

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4] A sample concentration of 10-50 mM is generally optimal for ¹H NMR.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the nine carbon atoms in this compound. The carbons directly attached to the electronegative bromine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-4a | 148 - 152 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 127 - 131 |

| C-8 | 129 - 133 |

| C-8a | 145 - 149 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Diagram 1: Workflow for NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology: [4][5][6][7][8]

-

Sample Preparation:

-

Accurately weigh 10-50 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely and wipe the outside to remove any contaminants.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., number of scans, pulse width, acquisition time).

-

Acquire the free induction decay (FID) for both nuclei.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| 1300-1000 | C-H in-plane bending | Weak to Medium |

| 900-675 | C-H out-of-plane bending | Strong |

| 700-500 | C-Br stretch | Strong |

Causality Behind Experimental Choices:

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. The choice depends on the available equipment and the desired data quality.

Experimental Protocol for IR Spectroscopy

Following a standardized protocol is crucial for obtaining a reliable IR spectrum.

Diagram 2: Decision Tree for IR Sample Preparation

Caption: Sample preparation choices for solid IR analysis.

Step-by-Step Methodology (ATR): [9][10][11]

-

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrum:

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[12][13] This will result in a molecular ion peak cluster with three peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 285, 287, 289 | [M+H]⁺ | Molecular ion cluster (protonated) |

| 284, 286, 288 | [M]⁺˙ | Molecular ion cluster (radical cation) |

| 206, 208 | [M-Br]⁺ | Loss of one bromine atom |

| 127 | [M-2Br]⁺ | Loss of both bromine atoms |

Predicted m/z values for various adducts are also available.[14]

Causality Behind Experimental Choices:

Electron Ionization (EI) is a common technique for small, relatively stable molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization method that is useful for obtaining the molecular ion peak with minimal fragmentation. The choice of ionization technique will depend on the desired information.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum is outlined below.

Diagram 3: General Workflow for Mass Spectrometry Analysis

Caption: Simplified workflow for mass spectrometry.

Step-by-Step Methodology (Direct Infusion ESI): [15][16]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over the desired m/z range.

-

Data Analysis: Identify the molecular ion cluster and any significant fragment ions.

IV. Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately characterize this compound, ensuring the integrity of their starting materials for successful downstream research and development.

V. References

-

Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

-

Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]

-

NIH. Human Proteome Project Mass Spectrometry Data Interpretation Guidelines 3.0. [Link]

-

ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2021-04-19). [Link]

-

Scribd. ASTM E-168 Standard Practices For General Infrared Techniques | PDF. [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

Fiveable. Data acquisition and interpretation in MS-based proteomics. [Link]

-

alwsci. How To Prepare And Run An NMR Sample - Blogs - News. (2025-07-24). [Link]

-

NIH. Initial Guidelines for Manuscripts Employing Data-independent Acquisition Mass Spectrometry for Proteomic Analysis. [Link]

-

NIH. This compound | C9H5Br2N | CID 824608 - PubChem. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Seton Hall University. 200 MHz MR SOP manual. (2012-01-14). [Link]

-

ResearchGate. Initial Guidelines for Manuscripts Employing Data-independent Acquisition Mass Spectrometry for Proteomic Analysis. (2019-01-03). [Link]

-

PubChemLite. This compound (C9H5Br2N). [Link]

-

PubMed Central. Eight key rules for successful data‐dependent acquisition in mass spectrometry‐based metabolomics. (2021-06-18). [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

-

TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

-

TutorChase. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. (2023-02-11). [Link]

Sources

- 1. This compound | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. academic.shu.edu [academic.shu.edu]

- 8. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 9. infinitalab.com [infinitalab.com]

- 10. store.astm.org [store.astm.org]

- 11. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 12. savemyexams.com [savemyexams.com]

- 13. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. PubChemLite - this compound (C9H5Br2N) [pubchemlite.lcsb.uni.lu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fiveable.me [fiveable.me]

Foreword: The Foundational Importance of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dibromoquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of chemical synthesis and pharmaceutical development, the journey from a promising molecule to a viable product is paved with rigorous characterization. Among the most critical of these early assessments are solubility and stability. These intrinsic properties govern a compound's behavior, dictating everything from its reaction kinetics in a flask to its bioavailability in a formulation. Misunderstanding or overlooking these parameters can lead to failed experiments, irreproducible results, and costly delays in development pipelines.

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound often utilized as a building block in synthetic chemistry. We move beyond a simple recitation of data, instead focusing on the causality behind experimental design and the logic of analytical validation. The protocols and insights herein are designed to empower researchers to generate reliable, high-quality data, forming a solid foundation for subsequent research and development activities.

Core Physicochemical Profile of this compound

A baseline understanding of a molecule's physical properties is the logical starting point for any in-depth study. These parameters provide initial clues to its expected behavior in various solvent systems and under stress conditions.

| Property | Value | Source |

| Chemical Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1][2] |

| CAS Number | 20151-40-0 | [1][3] |

| Appearance | Solid (Form may vary) | [4] |

| Melting Point | 92-94 °C | [4] |

| Boiling Point (Predicted) | 344.3 ± 22.0 °C | [4] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -1.12 ± 0.50 | [4] |

| LogP (XLogP3) | 3.9 | [1] |

| Storage Conditions | 2-8°C under inert atmosphere | [4][5] |

The predicted values serve as estimates and should be confirmed experimentally.

The Solubility Profile: A Gateway to Application

Solubility is not a single value but a complex interplay between the solute, the solvent, and environmental conditions. For a molecule like this compound, its largely nonpolar, aromatic structure, and high LogP value of 3.9 suggest poor aqueous solubility but favorable solubility in organic solvents. This is a direct consequence of the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements and their applications in the research and development workflow.[6]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a solvent at a specific temperature.[6][7] It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period. This value is critical for formulation development and predicting in-vivo behavior.[6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[6][8] It essentially measures a compound's propensity to precipitate from a supersaturated solution. This high-throughput screening method is invaluable in early drug discovery for ranking and prioritizing compounds.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for establishing the thermodynamic solubility of this compound. Its trustworthiness lies in its direct measurement of equilibrium, providing a self-validating endpoint.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, Acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV or MS detector

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid material. This step is critical to separate the saturated supernatant from undissolved particles.[8]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter. Causality Note: This step removes any fine particulates that may remain suspended after centrifugation, which could otherwise dissolve during HPLC analysis and lead to an overestimation of solubility.[8]

-

Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC method described in Section 3.4. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Data Presentation: Solubility Summary

All quantitative solubility data should be meticulously recorded. The following table provides a clear and structured format for summarizing experimental findings.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 N HCl | 25 | Shake-Flask | ||

| 0.1 N NaOH | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask |

Workflow for Solubility Assessment

Caption: Workflow for solubility determination.

The Stability Profile: Ensuring Molecular Integrity

A compound's stability profile dictates its shelf-life, informs storage conditions, and is a regulatory requirement for pharmaceutical development.[10][11] Stability testing involves subjecting the compound to a range of environmental stresses to identify potential degradation pathways and products.[12] This process, known as forced degradation or stress testing, is fundamental to developing a stability-indicating analytical method.[10][12]

The Principle of Forced Degradation

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, high-intensity light).[10][11] The objectives are threefold:

-

To Induce Degradation: To generate the likely degradation products that could form during long-term storage.

-

To Elucidate Pathways: To understand the chemical pathways by which the molecule degrades.[12][13]

-

To Validate the Analytical Method: To prove that the chosen analytical method can accurately measure the parent compound in the presence of its degradants, a core requirement of a Stability-Indicating Assay Method (SIAM).[14][15]

Experimental Protocol: Comprehensive Forced Degradation Study

This protocol provides a framework for stressing this compound under various conditions as recommended by ICH guidelines.

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

ICH-compliant photostability chamber[16]

-

Validated stability-indicating HPLC method (see Section 3.4)

Methodology:

For each condition, prepare a "dark" or "room temp" control sample stored under normal conditions for comparison.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Add 0.1 N HCl and incubate at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

Causality Note: The bromo-substituents on the quinoline ring may be susceptible to acid-catalyzed hydrolysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

-

Causality Note: Haloaromatics can undergo nucleophilic aromatic substitution under basic conditions, especially when heated.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add 3-30% hydrogen peroxide and keep at room temperature for a defined period.

-

Monitor the reaction and dilute samples for analysis at set time points.

-

Causality Note: The electron-rich quinoline ring system is a potential target for oxidation.

-

-

Thermal Degradation (Solid State & Solution):

-

Solid: Place the solid compound in a vial in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 24-72 hours).

-

Solution: Prepare a solution of the compound and incubate it at 60-80°C.

-

At time points, dissolve/dilute the samples for analysis.

-

-

Photostability:

-

Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[17][18][19]

-

Simultaneously, store a "dark control" sample wrapped in aluminum foil under the same temperature and humidity conditions to isolate light-induced degradation from thermal effects.[19]

-

Analyze samples after the exposure period.

-

Data Presentation: Forced Degradation Summary

A clear summary table is essential for interpreting the results of the stress study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent peak.

| Stress Condition | Duration / Temp | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 N HCl | 8 hours @ 80°C | ||||

| 0.1 N NaOH | 8 hours @ 80°C | ||||

| 3% H₂O₂ | 24 hours @ RT | ||||

| Heat (Solid) | 48 hours @ 80°C | ||||

| Light (ICH Q1B) | Per Guideline |

The Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is a validated analytical method capable of separating the active compound from impurities and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust technique for this purpose.[10][20]

Proposed RP-HPLC Method Protocol:

-

Column: C18 stationary phase (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) and/or Mass Spectrometry (MS).

-

Injection Volume: 5 µL

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, with a critical focus on specificity . This is confirmed by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent this compound peak, and peak purity analysis (using DAD or MS) confirms the parent peak is spectrally pure.[21][22]

Workflow for Stability Assessment

Caption: Workflow for stability study and SIAM validation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the rigorous scientific assessment of any chemical entity, including this compound. Its predicted poor aqueous solubility and potential for degradation under hydrolytic, oxidative, and photolytic stress necessitate empirical validation. The shake-flask method remains the definitive approach for thermodynamic solubility, providing the foundational data for formulation. Concurrently, a comprehensive forced degradation study is the only reliable means to understand intrinsic stability and to develop a truly robust, stability-indicating analytical method. By following the structured protocols and logical workflows presented in this guide, researchers can generate high-integrity data, mitigate risks in later development stages, and build a comprehensive understanding of this important chemical intermediate.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (n.d.). RSC Publishing. [Link]

-

(PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2015). ResearchGate. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. (n.d.). PubMed. [Link]

-

(PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. [Link]

-

CAS NO. 20151-40-0 | this compound. (n.d.). Local Pharma Guide. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]

-

Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

-

Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). National Institutes of Health. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library. [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

-

Degradation pathway: Significance and symbolism. (2024). Concordia University. [Link]

-

Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. (2015). Agilent. [Link]

-

Elucidation of fipronil photodegradation pathways. (n.d.). PubMed. [Link]

-

Analytical methods and achievability. (n.d.). NCBI Bookshelf. [Link]

-

Finding Peaceable Photostability. (n.d.). Caron Scientific. [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

-

Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. (2006). ResearchGate. [Link]

Sources

- 1. This compound | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS NO. 20151-40-0 | this compound | C9H5Br2N [localpharmaguide.com]

- 4. This compound CAS#: 20151-40-0 [m.chemicalbook.com]

- 5. 20151-40-0|this compound|BLD Pharm [bldpharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathway: Significance and symbolism [wisdomlib.org]

- 14. ijsdr.org [ijsdr.org]

- 15. ijcrt.org [ijcrt.org]

- 16. caronscientific.com [caronscientific.com]

- 17. fda.gov [fda.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. q1scientific.com [q1scientific.com]

- 20. omicsonline.org [omicsonline.org]

- 21. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

The Versatile Virtuoso: A Senior Application Scientist's Guide to 2,4-Dibromoquinoline in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecular frameworks emerge as exceptionally versatile building blocks, enabling the construction of complex and functionally diverse molecules. Quinoline, a fused aromatic heterocycle, undoubtedly belongs to this esteemed class. Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. Among the myriad of functionalized quinolines, 2,4-dibromoquinoline stands out as a particularly powerful and versatile intermediate. The differential reactivity of its two bromine atoms, situated at the electron-deficient C2 and C4 positions, allows for a remarkable degree of control in sequential and regioselective functionalization. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive and practical overview of the synthetic utility of this compound, moving beyond a mere recitation of reactions to an in-depth exploration of the principles and practices that govern its application.

The Foundation: Understanding this compound

Before delving into its synthetic applications, a foundational understanding of the physicochemical properties of this compound is paramount.

Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | |

| Molecular Weight | 286.95 g/mol | |

| Appearance | Light yellow to orange solid | |

| Melting Point | 92-94 °C | |

| CAS Number | 20151-40-0 | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Safety Considerations: this compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Genesis: Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the bromination of 2,4-dihydroxyquinoline. This precursor is readily accessible through well-established methods.

Experimental Protocol: Synthesis of this compound from 2,4-Dihydroxyquinoline

This protocol is adapted from a known procedure for the conversion of diols to dibromides.[2]

Materials:

-

2,4-Dihydroxyquinoline

-

Phosphorus oxybromide (POBr₃)

-

Inert solvent (e.g., toluene or xylenes)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 2,4-dihydroxyquinoline (1.0 equiv) in an excess of phosphorus oxybromide (POBr₃, 3.0-5.0 equiv). Note: POBr₃ is a moisture-sensitive and corrosive solid. Handle with care in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent if used) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: The quenching of POBr₃ is highly exothermic.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product as a light yellow to orange solid.

The Art of Differentiation: Regioselective Functionalization

The synthetic prowess of this compound lies in the differential reactivity of the bromine atoms at the C2 and C4 positions. The electron-withdrawing nature of the quinoline nitrogen atom renders both positions electrophilic and susceptible to nucleophilic attack and oxidative addition in transition-metal-catalyzed reactions. However, subtle electronic and steric factors allow for a high degree of regioselectivity.

Generally, the C4 position is more reactive towards many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is attributed to the greater electrophilicity of the C4 position. Conversely, the C2 position is often more susceptible to nucleophilic aromatic substitution (SₙAr) by amines. This differential reactivity provides a powerful handle for the sequential introduction of different substituents.

The Workhorse Reactions: A Practical Guide

This section provides detailed experimental protocols for the most common and synthetically useful transformations of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this reaction, typically undergoing selective coupling at the C4 position.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from literature precedents for the Suzuki coupling of dihaloheterocycles.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)

-

Inert atmosphere supplies (nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2-bromoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. With this compound, this reaction often proceeds with a preference for the C2 position, especially when using bulky phosphine ligands.

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl halides.

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert atmosphere supplies (nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).

-

Nucleophile Addition: Add the amine (1.2 equiv) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-bromoquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further transformations. Studies have shown that the Sonogashira coupling of 2,4-dibromoquinolines can exhibit regioselectivity that is dependent on the reaction conditions and the specific substrate. While some reports initially suggested C4 selectivity, more recent and definitive studies using 2D NMR techniques have established a preference for C2 coupling in many cases.[1][2]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere supplies (nitrogen or argon)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (1.5 mol%) in the solvent (e.g., THF).

-

Reagent Addition: Add the base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel.

Heck and Stille Couplings: Expanding the Synthetic Toolbox

The Heck and Stille reactions further expand the synthetic utility of this compound for C-C bond formation.

-

Heck Coupling: This reaction allows for the coupling of this compound with alkenes to form substituted quinolines. The regioselectivity can be influenced by the reaction conditions.

-

Stille Coupling: The Stille reaction couples this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups.

Due to the breadth of possible substrates and conditions for these reactions, specific protocols should be adapted from relevant literature precedents based on the desired transformation.

Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes this compound a good substrate for SₙAr reactions. As mentioned, amines often preferentially attack the C2 position.

Experimental Protocol: SₙAr with an Amine

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, 2.0-5.0 equiv)

-

Solvent (e.g., ethanol, DMSO, or NMP)

-

Optional: Base (e.g., K₂CO₃ or Et₃N)